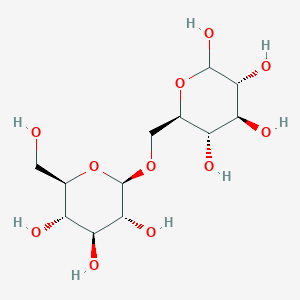

6-O-beta-D-glucopyranosyl-D-glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gentiobiose is a glycosylglucose consisting of two D-glucopyranose units connected by a beta-(1->6)-linkage. It has a role as a plant metabolite.

6-O-beta-D-glucopyranosyl-D-glucose is a natural product found in Garcinia mangostana and Crocus sativus with data available.

Wissenschaftliche Forschungsanwendungen

Glucose Analog Inhibitors

6-O-beta-D-glucopyranosyl-D-glucose derivatives are explored as glucose analog inhibitors of glycogen phosphorylases, showing potential as antidiabetic agents. These derivatives act on key enzymes to influence blood glucose levels, and their efficacy has been studied through molecular design, organic synthesis, and biological assays (Somsák et al., 2003).

Acarbose: A Glucosidase Inhibitor

Acarbose, a glucosidase inhibitor structurally related to 6-O-beta-D-glucopyranosyl-D-glucose, has been extensively studied. Produced through fermentation, it is utilized in diabetes type II therapy for controlling blood sugar levels. Research on acarbose includes understanding its biosynthesis and potential for biotechnological developments (Wehmeier & Piepersberg, 2004).

Glucokinase and Glucose Homeostasis

Research on glucokinase, an enzyme critical for glucose homeostasis, involves studies related to 6-O-beta-D-glucopyranosyl-D-glucose. Glucokinase acts as a glucose sensor, particularly in pancreatic beta-cells, playing a pivotal role in insulin secretion and glucose metabolism (Zelent et al., 2005).

Chemical Synthesis of Disaccharides

Disaccharides related to 6-O-beta-D-glucopyranosyl-D-glucose have been synthesized for applications in serodiagnosis and studying specific biochemical pathways. These include disaccharides like O-(3,6-Di-O-methyl-beta-D-glucopyranosyl)-(1→4)-2,3-di-O-methyl-L-rhamnopyranose, vital for understanding the biological functions of certain bacteria (Fujiwara et al., 1986).

Enzyme-Substrate Interactions

Research has also focused on non-covalent enzyme-substrate interactions involving 6-O-beta-D-glucopyranosyl-D-glucose derivatives. These studies help in understanding the enzymatic mechanisms and designing inhibitors for therapeutic interventions (Nidetzky et al., 2000).

Glucokinase Activators for Diabetes

Glucokinase activators derived from 6-O-beta-D-glucopyranosyl-D-glucose have been identified as potential treatments for type 2 diabetes. They regulate glucose-induced insulin secretion and glucose homeostasis, demonstrating the biological significance of these compounds in therapeutic applications (Guertin & Grimsby, 2006).

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-CQUJWQHSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-beta-D-glucopyranosyl-D-glucose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)

![Dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine](/img/structure/B7802029.png)